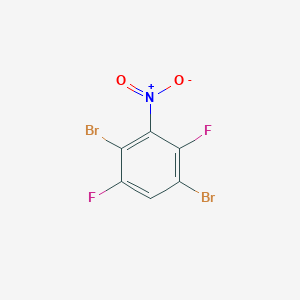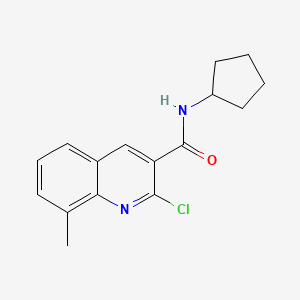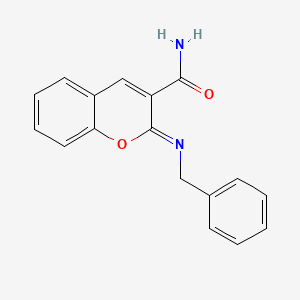
(2z)-2-(Benzylimino)-2h-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(benzylimino)-2H-chromene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has been studied extensively for its biological activities.
Aplicaciones Científicas De Investigación
Synthesis Methods
- A study by Nizami and Hua (2018) described the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides (a close relative of the compound ) through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide (Nizami & Hua, 2018).
- Another synthesis method, reported by Soleimani, Ghorbani, and Ghasempour (2013), involves the formation of 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives via a one-pot, three-component reaction (Soleimani, Ghorbani, & Ghasempour, 2013).
Biological Activities
- Pouramiri, Kermani, and Khaleghi (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which showed antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
- Chitreddy and Shanmugam (2017) developed 4H-chromene-3-carboxamide derivatives showing antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017).
Chemical Structure and Properties
- Studies by Sun et al. (2012) and Wen et al. (2016) explored the structural aspects and synthesis of related compounds, highlighting the chemical diversity and potential applications of these derivatives (Sun et al., 2012); (Wen, Man, Yuan, & Li, 2016).
Catalytic Applications
- Majumdar, Paul, Mandal, Bruin, and Wulff (2015) discussed catalytic methodologies for the synthesis of 2H-chromenes, indicating the potential of these compounds in catalysis (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).
Propiedades
IUPAC Name |
2-benzyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-16(20)14-10-13-8-4-5-9-15(13)21-17(14)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPHDWRWAJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

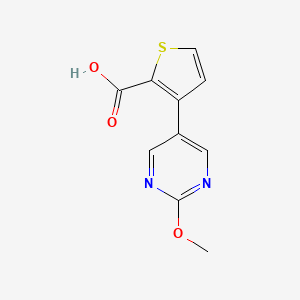

![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
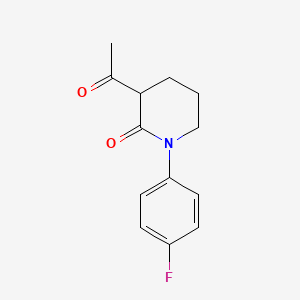
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
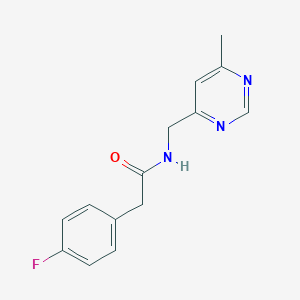
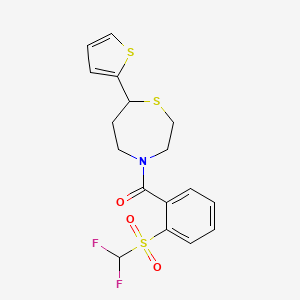
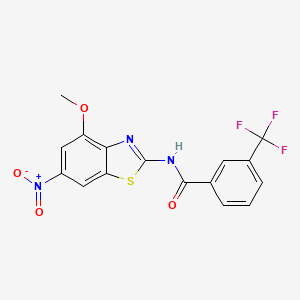
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
